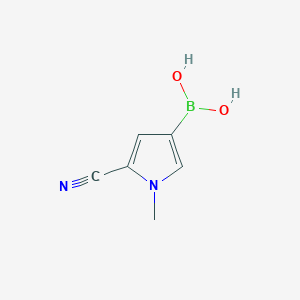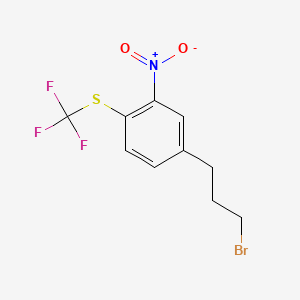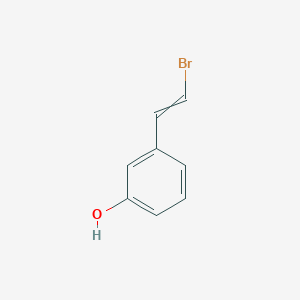![molecular formula C12H5Cl2F3N4S2 B14058192 3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline is a complex organic compound that belongs to the class of quinoxalines This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring The compound also contains a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-dichloroethane, under acidic conditions to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinoxalines.
Scientific Research Applications
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Quinoxaline Derivatives: Compounds with a quinoxaline core are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline is unique due to the combination of its quinoxaline and thiadiazole rings, along with the presence of chlorine and trifluoromethyl groups.
Properties
Molecular Formula |
C12H5Cl2F3N4S2 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]sulfanyl-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H5Cl2F3N4S2/c1-4-20-21-11(22-4)23-10-9(12(15,16)17)18-7-2-5(13)6(14)3-8(7)19-10/h2-3H,1H3 |
InChI Key |
PDGUQPADGLCLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate](/img/structure/B14058127.png)


![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)



![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)

![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)



